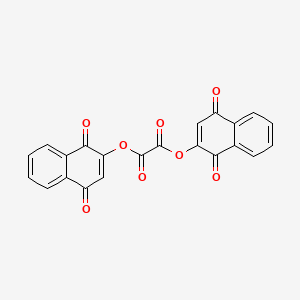
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate typically involves the reaction of 1,4-naphthoquinone with ethanedioic acid under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, which have been studied for their potential antimicrobial, antitumoral, and other biological activities .
Scientific Research Applications
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate has been extensively studied for its applications in scientific research:
Chemistry: The compound is used as a precursor for synthesizing other naphthoquinone derivatives with specific properties.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound and its derivatives have shown potential as antitumoral agents, with studies indicating their effectiveness against certain cancer cell lines.
Mechanism of Action
The mechanism of action of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis, making it effective against microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar biological activities.
Lawsone: Another naphthoquinone derivative known for its antimicrobial properties.
Menadione: A synthetic naphthoquinone with vitamin K activity.
Uniqueness
Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is unique due to its specific structure, which allows for the formation of various derivatives with enhanced biological activities. Its ability to generate ROS and induce oxidative stress makes it particularly effective in antimicrobial and antitumoral applications .
Properties
CAS No. |
137865-67-9 |
|---|---|
Molecular Formula |
C22H10O8 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
bis(1,4-dioxonaphthalen-2-yl) oxalate |
InChI |
InChI=1S/C22H10O8/c23-15-9-17(19(25)13-7-3-1-5-11(13)15)29-21(27)22(28)30-18-10-16(24)12-6-2-4-8-14(12)20(18)26/h1-10H |
InChI Key |
OXWJWCXVQNKRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)OC(=O)C(=O)OC3=CC(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















